6(5H)-Quinolinone, 2-chloro-7,8-dihydro-
Description
Significance of Heterocyclic Compounds in Medicinal Chemistry and Organic Synthesis
Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, form the largest and most varied family of organic compounds. biosynth.com Their prevalence is a testament to their extensive utility and the ongoing research into their synthesis and applications. nih.gov In the realm of medicinal chemistry, heterocyclic structures are of paramount importance. sapub.org It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. sapub.org
The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules. nih.gov This allows for the fine-tuning of characteristics such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. sapub.org Such modifications are crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of potential drug candidates. sapub.org Consequently, heterocyclic compounds are integral to the development of a vast array of pharmaceuticals, including antibiotics, anticancer agents, antivirals, and anti-inflammatory drugs. biosynth.comnih.govresearchgate.net The versatility of these scaffolds provides a rich source for the discovery of new therapeutic agents. nih.gov
Overview of the Quinoline (B57606)/Quinolinone Core as a Privileged Pharmacophore
Among the multitude of heterocyclic structures, the quinoline and quinolinone scaffolds hold a special status as "privileged structures." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities. durham.ac.ukpreprints.org The quinoline core, a bicyclic aromatic heterocycle, is a fundamental component of numerous natural products and synthetic compounds with significant biological effects. nih.govwipo.int
The quinolinone scaffold, a close structural relative, is recognized as one of the most attractive privileged structures in drug discovery research. nih.gov Derivatives of quinoline and quinolinone have demonstrated a wide range of biological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govnih.gov The synthetic versatility of the quinoline ring system allows for extensive functionalization, enabling the creation of large libraries of compounds for screening against various diseases. wipo.int This has led to the development of numerous approved drugs and clinical candidates for conditions ranging from cancer to infectious diseases. durham.ac.uk
Structural Context of Dihydroquinolinone Derivatives in Research
Dihydroquinolinone derivatives, which feature a partially saturated quinolinone core, represent a significant class of heterocyclic compounds that have attracted considerable interest in both medicinal chemistry and organic synthesis. researchgate.net These structures are found in a variety of natural products and are key components in many biologically active molecules. researchgate.net The partial saturation of the ring system introduces three-dimensional structural features that can be crucial for specific interactions with biological macromolecules.
The development of efficient synthetic methods for dihydroquinolin-2(1H)-ones (DHQOs) has been a focus for many synthetic chemists, leading to a variety of catalytic and cyclization strategies. researchgate.net Research has shown that functionalized DHQOs have applications as antibiotics, anticancer agents, and antiviral drugs. researchgate.net For instance, certain dihydroquinolinone derivatives have been investigated for their potential as additives to enhance the oxidative stability of fuels, showcasing their utility beyond the pharmaceutical realm. prepchem.com The unique structural and electronic characteristics of the dihydroquinolinone core make it a versatile scaffold for developing new compounds with diverse functions. prepchem.comnih.gov
Research Rationale and Scope of Investigation for 6(5H)-Quinolinone, 2-chloro-7,8-dihydro-
The specific compound, 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- , with the CAS number 124467-36-3, is a functionalized dihydroquinolinone derivative. Its primary role in the scientific literature and commercial availability points to its utility as a chemical intermediate or a building block in organic synthesis. github.io The presence of a reactive chlorine atom at the 2-position and a ketone group within the partially saturated ring makes it a versatile precursor for further chemical modifications.
The research rationale for synthesizing and utilizing this compound lies in its potential to be converted into more complex, and potentially biologically active, quinoline derivatives. For example, a structurally similar compound, 2-chloro-7,8-dihydro-5-quinolinone, serves as an intermediate in the synthesis of 2-chloro-5-hydroxyquinoline. prepchem.com This transformation highlights the scope of investigation for 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- as a key component in multi-step synthetic pathways aimed at producing novel functionalized quinolines. These target molecules could then be evaluated for a wide range of pharmacological activities, leveraging the privileged nature of the quinoline scaffold. The compound itself is categorized as a bulk drug intermediate, underscoring its role in the larger landscape of pharmaceutical and chemical research. github.io
Compound Data
Below is a table summarizing the key identifiers and properties of the subject compound.
| Property | Value | Source |
| IUPAC Name | 2-chloro-7,8-dihydro-6H-quinolin-5-one | |
| CAS Number | 124467-36-3 | github.io |
| Molecular Formula | C₉H₈ClNO | github.io |
| Molecular Weight | 181.62 g/mol | github.io |
| Boiling Point | 325.5±42.0 °C (Predicted) | github.io |
| Density | 1.316±0.06 g/cm³ (Predicted) | github.io |
| Flash Point | 150.6±27.9 °C | github.io |
| InChI Key | GWDDFDLEOYOZLY-UHFFFAOYSA-N | github.io |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7,8-dihydro-5H-quinolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1,4H,2-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFVMBKWIUKZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277560 | |
| Record name | 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260671-04-2 | |
| Record name | 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260671-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar and Molecular Design Principles
General SAR Principles for Quinolinone Scaffolds
The biological activity of quinolinone derivatives is highly dependent on the substitution pattern around the core bicyclic structure. nih.gov For many quinolones, particularly those with antibacterial properties, a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is considered essential for activity and must be fused to an aromatic ring. slideshare.net The presence of a 4-oxo group is often crucial for biological function. slideshare.net
Key positions on the quinolinone ring system are frequently targeted for modification to enhance potency and selectivity. For instance, in the context of antibacterial agents, a fluorine atom at position 6 has been shown to significantly boost activity. slideshare.net Furthermore, substitutions at the 7-position, such as piperazine, N-methyl piperazine, or pyrrolidine (B122466) rings, are also known to yield active compounds. slideshare.net The N-1 position is another critical site for modification, where the introduction of lower alkyl or aryl groups can lead to compounds with consistent biological activity. slideshare.net These general principles provide a foundational understanding for the more specific design considerations of the 2-chloro-7,8-dihydro-6(5H)-quinolinone scaffold.
Impact of Chlorine Substitution on Biological Activity and Receptor Interaction
The introduction of a chlorine atom into a molecular scaffold can profoundly influence its biological activity through various mechanisms. researchgate.neteurochlor.org In the case of the 2-chloro-7,8-dihydro-6(5H)-quinolinone framework, the chlorine at the C-2 position is expected to have significant steric and electronic effects. nih.gov
A chlorine substituent can increase the lipophilicity of a molecule, which may lead to better partitioning into cell membranes or improved interactions with hydrophobic pockets within a protein's binding site. researchgate.net The electron-withdrawing inductive effect of chlorine can polarize nearby bonds, potentially enhancing hydrophobic interactions with a biological target. researchgate.net This polarization can also increase the electrophilic reactivity of other carbon atoms in the molecule. researchgate.net
From a steric perspective, the size of the chlorine atom can influence the conformation of the molecule, potentially locking it into a bioactive conformation necessary for binding to a receptor. eurochlor.org The interaction between a chlorine substituent on an aromatic or heteroaromatic ring and amino acid residues in a protein's binding pocket can either lead to a tighter, more favorable interaction or create steric hindrance that weakens binding. nih.gov For instance, studies on 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives have demonstrated potent anti-HBV activity, highlighting the role of chlorine in modulating the biological profile of the quinolinone scaffold. nih.gov
Role of the Dihydrogenated Ring in Modulating Biological Profiles
The saturation of a portion of the quinolinone ring system, as seen in the 7,8-dihydro configuration of 2-chloro-7,8-dihydro-6(5H)-quinolinone, introduces conformational flexibility that can be pivotal in modulating biological activity. Unlike a fully aromatic quinoline (B57606), the dihydrogenated ring is not planar, allowing for different spatial arrangements of substituents. This can be crucial for optimizing interactions with a biological target.
For example, in the development of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives as ABCA1 up-regulators, the partially saturated ring system was a key structural feature. nih.gov Similarly, studies on 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (PfHPPK) inhibitors for malaria have underscored the importance of the dihydrogenated pterin (B48896) ring in substrate and inhibitor binding. mdpi.com The conformational flexibility of the dihydrogenated ring in 2-chloro-7,8-dihydro-6(5H)-quinolinone allows for a more three-dimensional exploration of the binding site, which can be exploited in drug design to achieve higher affinity and selectivity.
Substituent Effects at Key Positions (e.g., N-1, C-7, C-8) on Biological Activity
Beyond the foundational 2-chloro and 7,8-dihydro features, the biological activity of this quinolinone framework can be further fine-tuned by introducing substituents at other key positions, such as N-1, C-7, and C-8.
Studies on various quinoline and quinolinone derivatives have consistently shown that modifications at these positions can dramatically alter biological outcomes. For example, in a series of 6,8-disubstituted quinoline derivatives, the nature of the functional groups at C-6 and C-8 led to different anticancer activities. researchgate.net Specifically, a 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) showed significant antiproliferative effects. researchgate.net In another study, 6-chloro-7-arylamino-5,8-isoquinolinediones exhibited potent cytotoxic activities against several human tumor cell lines, with the nature of the arylamino group at C-7 being a key determinant of potency. nih.gov
The N-1 position is also a common site for modification. Introducing different groups at this position can influence the molecule's solubility, metabolic stability, and interaction with the target protein. slideshare.netresearchgate.net
Steric and Electronic Influences of Substituents
The steric and electronic properties of substituents at positions like N-1, C-7, and C-8 are critical drivers of SAR. The size and shape (steric effects) of a substituent can dictate how well the molecule fits into a binding pocket. nih.gov For instance, bulky groups might be favored if they can occupy a large hydrophobic pocket, or they could be detrimental if they cause steric clashes.
Conformational Analysis and its Relevance to SAR
The non-planar nature of the dihydrogenated ring in 2-chloro-7,8-dihydro-6(5H)-quinolinone makes conformational analysis particularly relevant to its SAR. The molecule can exist in various conformations, and it is likely that only a specific conformation is biologically active. Understanding the preferred conformations and the energy barriers between them can provide valuable insights for drug design.
Rational Drug Design Strategies Utilizing the 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- Framework
The 2-chloro-7,8-dihydro-6(5H)-quinolinone framework serves as a valuable starting point for rational drug design. nih.gov This process involves the systematic modification of a lead compound to improve its therapeutic properties. researchgate.net Several strategies can be employed:
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or NMR), it can be used to design molecules that fit precisely into the binding site. nih.gov Docking studies can predict how different derivatives of the 2-chloro-7,8-dihydro-6(5H)-quinolinone scaffold will bind and can guide the selection of substituents to improve affinity and selectivity.
Ligand-Based Drug Design: In the absence of a target structure, information from a set of known active molecules can be used to build a pharmacophore model. This model defines the essential structural features required for activity. New derivatives of the 2-chloro-7,8-dihydro-6(5H)-quinolinone framework can then be designed to match this pharmacophore.
Privileged Scaffold Optimization: The quinolinone core is considered a privileged scaffold due to its frequent appearance in bioactive compounds. nih.govresearchgate.netcapes.gov.br Rational design strategies often involve decorating this core with various functional groups to target different receptors or enzymes. The 2-chloro and 7,8-dihydro features of the specific framework provide a unique starting point for such optimization. researchgate.netacs.org
By combining these strategies with a thorough understanding of the SAR principles discussed above, medicinal chemists can systematically explore the chemical space around the 2-chloro-7,8-dihydro-6(5H)-quinolinone scaffold to develop novel therapeutics.
Interactive Data Table: SAR Summary of Quinolinone Derivatives
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |
| C2 | Chlorine | Generally enhances activity through steric and electronic effects. | nih.gov |
| C6 | Fluorine | Significantly enhances antibacterial activity. | slideshare.net |
| C6, C8 | Dibromo | Showed antiproliferative effects in tetrahydroquinoline derivatives. | researchgate.net |
| C7 | Piperazine, N-methyl piperazine, Pyrrolidine | Yields active antibacterial compounds. | slideshare.net |
| C7 | Arylamino | Potent cytotoxic activity in 6-chloro-5,8-isoquinolinediones. | nih.gov |
| N1 | Lower alkyl, Aryl | Leads to compounds with consistent biological activity. | slideshare.net |
Molecular Hybridization Approaches
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single hybrid molecule. nih.gov This approach aims to create a new chemical entity with an improved affinity, efficacy, and potentially a better safety profile compared to the individual parent molecules. nih.gov The resulting hybrid can exhibit a modified selectivity profile, dual or multiple mechanisms of action, and may overcome drug resistance. nih.govresearchgate.net
While specific studies on the molecular hybridization of 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- are not extensively documented in publicly available research, the broader quinoline and quinolinone scaffolds are frequently utilized in this approach. nih.govnih.gov For instance, the conjugation of quinolines with chalcones has been a promising strategy for identifying potential anticancer agents. nih.govnih.gov These quinoline-chalcone hybrids have demonstrated activities such as inhibition of tubulin polymerization, various kinases, and topoisomerases. nih.gov
Another example of molecular hybridization involves creating hybrids of quinoline and sulfonamide moieties. nih.gov This strategy has been employed to develop novel anticancer agents. The design of these hybrids often involves strategic placement of different functional groups on both the quinoline and sulfonamide parts to optimize their interaction with biological targets. nih.gov
Design of Multi-Target-Directed Ligands
The design of multi-target-directed ligands (MTDLs) is an evolution of the molecular hybridization concept, specifically aimed at creating single molecules that can interact with multiple biological targets involved in a complex disease. nih.govnih.govresearchgate.net This approach is particularly relevant for multifactorial diseases like cancer and neurodegenerative disorders, where targeting a single pathway is often insufficient. nih.govnih.govnih.gov The development of MTDLs can lead to enhanced therapeutic efficacy and a reduced risk of drug-drug interactions that can occur with combination therapies. nih.govnih.gov
The quinoline scaffold is recognized as a "privileged structure" in the design of MTDLs due to its ability to be modified to interact with a variety of biological targets. mdpi.com Quinoline-based compounds have been developed as multi-kinase inhibitors for cancer therapy. nih.gov The nitrogen atom in the quinoline ring can form crucial hydrogen bonds within the active sites of proteins, and the aromatic system can participate in π-π stacking interactions. nih.gov
In the context of 6(5H)-Quinolinone, 2-chloro-7,8-dihydro-, its potential as a scaffold for MTDLs would be guided by SAR studies. For instance, a study on tetrahydroquinolinone derivatives as anticancer agents revealed that modifications at the 2-position with a chlorine atom led to an increase in the IC50 values (a decrease in potency) against HCT-116 and A549 cancer cell lines. nih.gov This suggests that for developing potent anticancer MTDLs from this scaffold, modifications at other positions might be more favorable.
The table below presents hypothetical data based on the findings for related tetrahydroquinolinone derivatives to illustrate the potential impact of substitutions on the anticancer activity of a 2-chloro-quinolinone scaffold.
Table 1: Illustrative Anticancer Activity of Hypothetical 2-Chloro-7,8-dihydro-6(5H)-quinolinone Analogs
| Compound ID | R1 (Position 3) | R2 (Position 4) | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT-116 |
|---|---|---|---|---|
| Hypothetical-1 | H | Phenyl | >50 | >50 |
| Hypothetical-2 | (1-naphthyl)methyl | Phenyl | 11.33 | ~13 |
| Hypothetical-3 | (1-naphthyl)methyl & Cl at pos. 2 | Phenyl | Increased IC50 | Increased IC50 |
This table is illustrative and based on data from analogous tetrahydroquinolinone derivatives. The IC50 values are for compounds with a similar core but without the 2-chloro substitution, and the effect of the chloro group is extrapolated from the literature. nih.gov
The design of MTDLs based on the 2-chloro-7,8-dihydro-6(5H)-quinolinone scaffold would involve the strategic introduction of functional groups at positions other than the 2-position to interact with additional targets. For example, incorporating a moiety known to inhibit a specific kinase or another enzyme implicated in the targeted disease could transform the molecule into an MTDL.
Molecular Mechanisms of Action Moa and Biological Target Research
Interaction with Enzymes and Receptors
Research into the biological activity of quinolinone and quinoline (B57606) scaffolds has unveiled a range of interactions with crucial cellular enzymes and receptors. These interactions are often the basis for their therapeutic potential in various disease models. The following subsections detail the research findings for compounds structurally related to 6(5H)-Quinolinone, 2-chloro-7,8-dihydro-.
Direct research on the inhibitory effects of 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- on cytochrome P450 (CYP450) enzymes is not extensively documented in publicly available literature. However, the broader class of quinoline and quinolinone derivatives has been investigated for such interactions. For instance, some tyrosine kinase inhibitors with a quinoline core have been reported to inhibit CYP enzymes, which can lead to drug-drug interactions. nih.gov The study of a novel nicotinamide (B372718) selectivity pocket series of covalent irreversible Bruton's tyrosine kinase (BTK) inhibitors, which possess a quinoline-like pyridine (B92270) core, revealed that a top molecule from the series strongly inhibited CYP2C8. nih.gov This highlights the potential for quinoline-based structures to interact with the CYP450 system. The nature and position of substituents on the quinoline ring are critical in determining the inhibitory potency and selectivity towards different CYP isoforms. researchgate.net
The P2X7 receptor, an ATP-gated ion channel, is a significant target in inflammatory diseases and cancer. nih.gov Several studies have identified quinolinone derivatives as potent P2X7 receptor antagonists. mdpi.com The screening of a compound library led to the identification of quinolinone derivatives as a new class of P2X7 receptor antagonists. mdpi.com Structure-activity relationship (SAR) studies on these quinolinone scaffolds have demonstrated that specific substitutions at various positions are crucial for potent antagonism of P2X7R activity. For example, an adamantyl carboxamide group at the R2 position and a 4-methoxy substitution at the R3 position of the quinolinone scaffold were found to be favorable for P2X7R antagonism. mdpi.com
| Compound Class | Key Structural Features | P2X7R Antagonistic Activity | Reference |
| Quinolinone Derivatives | Adamantyl carboxamide and 4-methoxy substitutions | Potent antagonism | mdpi.com |
| Quinoline Derivatives | 2-chloro-5-adamantyl-quinoline | IC₅₀ of 4 nM | mdpi.com |
| Quinoline Derivatives | 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline | IC₅₀ of 3 nM | mdpi.com |
This table presents data for quinolinone and quinoline derivatives, as direct data for 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- is not available.
Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. nih.gov Quinolone antibiotics, which share a structural resemblance to quinolinones, are well-known for their inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov Furthermore, certain quinoline derivatives have been investigated for their ability to inhibit mammalian topoisomerases. For example, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid was found to be an inhibitor of mammalian topoisomerase II. nih.gov The planar nature of the quinoline ring system is thought to contribute to its ability to intercalate with DNA and inhibit topoisomerase function. nih.gov A series of novel pyrazolo[4,3-f]quinoline derivatives were synthesized and showed potential anticancer and topoisomerase inhibition activity. nih.gov
| Compound | Target | Activity | Reference |
| 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid | Mammalian Topoisomerase II | EC₅₀ of 7.6 µM | nih.gov |
| Pyrazolo[4,3-f]quinoline derivative 2E | Topoisomerase IIα | Equivalent inhibition to etoposide (B1684455) at 100 µM | nih.gov |
This table presents data for quinoline derivatives, as direct data for 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- is not available.
Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival, making them important targets in oncology. nih.gov The quinoline scaffold is a common feature in many approved and investigational tyrosine kinase inhibitors. For instance, various 4,6,7-substituted quinolines have been designed and evaluated as selective inhibitors of c-Met, a receptor tyrosine kinase. nih.gov Furthermore, quinoline derivatives have been developed as dual inhibitors of PI3K/mTOR, key components of the tyrosine kinase signaling pathway. nih.gov A compound, 6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione, was identified as a selective Cdc25 inhibitor, which indirectly affects cyclin-dependent kinases. nih.govnih.gov
| Compound/Derivative Class | Target Kinase | Key Findings | Reference |
| 4,6,7-Substituted Quinolines | c-Met | IC₅₀ values in the nanomolar range | nih.gov |
| 4-Anilino Quinoline Derivatives | PI3K/mTOR | Dual inhibitory effects | nih.gov |
| 6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione | Cdc25 (indirectly Cdk's) | Arrested cells at G1 and G2/M phase | nih.govnih.gov |
This table presents data for quinoline derivatives, as direct data for 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- is not available.
Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. researchgate.net Several studies have reported on quinolinone and quinoline derivatives as inhibitors of tubulin polymerization. mdpi.comresearchgate.net A series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives were synthesized and identified as new tubulin polymerization inhibitors. mdpi.com One of the most active compounds from this series, D13, strongly inhibited tubulin assembly with an IC₅₀ of 6.74 μM. mdpi.com Molecular docking studies suggested that these compounds bind to the colchicine (B1669291) site of tubulin. mdpi.comresearchgate.net
| Compound | Target | IC₅₀ for Tubulin Polymerization | Reference |
| Compound D13 (a 3,4-dihydro-2(1H)-quinolinone sulfonamide derivative) | Tubulin | 6.74 μM | mdpi.com |
This table presents data for a 3,4-dihydro-2(1H)-quinolinone derivative, as direct data for 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- is not available.
There is no direct research available in the public domain regarding the interaction of 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- with the N-methyl-D-aspartate (NMDA) receptor. The pharmacology of NMDA receptors is complex, with multiple binding sites for agonists, antagonists, and modulators. nih.gov While a vast number of compounds have been studied as NMDA receptor antagonists, the quinolinone scaffold of the subject compound is not a commonly reported pharmacophore for this target in the reviewed literature.
Cellular Pathway Modulation Studies
Apoptosis Induction
No specific studies detailing apoptosis induction by 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- were found.
Cell Cycle Arrest
Information regarding the effects of 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- on cell cycle arrest is not available in the reviewed literature.
Angiogenesis Inhibition
There are no available research findings on the angiogenesis inhibition properties of 6(5H)-Quinolinone, 2-chloro-7,8-dihydro-.
Disruption of Cell Migration
Specific data on the disruption of cell migration by 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- could not be located.
Modulation of Inflammatory Cytokine Release (e.g., IL-1β, TNF-α)
Research on the modulation of inflammatory cytokines such as IL-1β and TNF-α by 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- is not present in the available literature.
Anti-Proliferative Activity in Research Cell Lines (e.g., Cancer Cells)
No specific data on the anti-proliferative activity of 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- in any research cell lines were found.
Antimicrobial Mechanisms in Research Models
The antimicrobial potential of the quinoline scaffold is well-established, with numerous derivatives exhibiting activity against a broad spectrum of microorganisms. The introduction of a chlorine atom and the specific arrangement of the dihydro-quinolinone ring system are expected to modulate this activity.
Antibacterial Activity (Gram-Positive and Gram-Negative)
Research into quinoline-2-one derivatives has demonstrated their potential as antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria. nih.govsemanticscholar.org In one study, a series of quinoline-2-one derivatives were synthesized and evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Notably, a derivative featuring a chlorine substitution showed potent activity. nih.gov
While specific data for 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- is not available, studies on related structures such as 7-aryl-2-chloro-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic acids have also been conducted to explore their antibacterial properties. researchgate.net Furthermore, research on other quinoline derivatives has highlighted their broad-spectrum antibacterial potential. nih.govgenome.jp
Antibacterial Activity of Selected Quinoline-2-one Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 6c (R¹ = Cl, R² = H) | MRSA | 0.75 | nih.gov |
| Compound 6c (R¹ = Cl, R² = H) | VRE | 0.75 | nih.gov |
| Compound 6c (R¹ = Cl, R² = H) | MRSE | 2.50 | nih.gov |
| Compound 6l (R¹ = Cl, R² = Cl) | MRSA | 1.50 | nih.gov |
| Compound 6l (R¹ = Cl, R² = Cl) | VRE | 1.50 | nih.gov |
| Compound 6l (R¹ = Cl, R² = Cl) | MRSE | 3.0 | nih.gov |
Antifungal Activity
The quinoline nucleus is a key feature in several antifungal agents. genome.jp Studies on 5,7-dichloro-8-hydroxy-quinoline derivatives have shown their activity against various fungal species. nih.gov Research on 2-methyl-8-quinolinol derivatives with chloro substitutions also demonstrated significant fungitoxic effects against fungi such as Aspergillus niger and Trichophyton mentagrophytes. asianpubs.org Specifically, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were found to be the most potent among the tested compounds. asianpubs.org
Additionally, investigations into 8-quinolinol-5- and 7-sulfonic acid derivatives with chlorine substitutions have revealed fungal inhibition, suggesting that the presence and position of the chloro group are critical for activity. mdpi.com While direct studies on 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- are lacking, the antifungal potential of the broader class of chlorinated quinoline derivatives is evident. nih.gov
Antimalarial Activity
Quinoline-based compounds have historically been cornerstone treatments for malaria. nih.gov The 7-chloroquinoline (B30040) scaffold, in particular, is a well-known pharmacophore for antimalarial activity. researchgate.net Research on various quinoline derivatives continues to explore new ways to combat drug-resistant strains of Plasmodium falciparum. nih.govnih.gov
Studies on quinoline-pyrimidine hybrids and other complex quinoline derivatives have shown promising results in in-vitro and in-vivo models of malaria. mdpi.com For instance, some quinoline-based hybrids have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com While specific antimalarial data for 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- is not available, the general class of 7-chloroquinoline derivatives has shown significant promise in antimalarial drug discovery. mdpi.com
Other Investigational Biological Activities in Research Models (e.g., Anti-inflammatory, Antiviral)
Beyond antimicrobial and antimalarial activities, the quinoline scaffold has been investigated for a range of other pharmacological effects.
Anti-inflammatory Activity: Several quinoline derivatives have been reported to possess anti-inflammatory properties. For example, novel 1,2,4-triazine-quinoline hybrids have been synthesized and evaluated as potent inhibitors of the lipopolysaccharide (LPS)-induced inflammatory response. One such hybrid, a trimethoxyphenyltriazine-2-chloro,8-methylquinoline, exhibited outstanding inhibitory activity against tumor necrosis factor-alpha (TNF-α). Research on a naphthyridine derivative, which shares structural similarities with quinolones, also demonstrated anti-inflammatory effects. Furthermore, a study on an N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride loaded into nanoparticles showed potential in mitigating methotrexate-induced inflammation.
Antiviral Activity: The antiviral potential of quinoline derivatives has been explored against a variety of viruses. For instance, certain quinoline derivatives have been synthesized and tested for their activity against Dengue virus serotype 2. Research has also been conducted on isoquinolone derivatives, which have shown inhibitory effects against influenza viruses. Additionally, pyrazole (B372694) derivatives bearing a hydroxyquinoline scaffold have been investigated for their activity against several coronaviruses, including SARS-CoV-2.
Computational and Theoretical Chemistry Studies
Advanced Analytical Methodologies in Chemical Research
Spectroscopic Characterization for Structural Elucidation (beyond basic identification)
Spectroscopic methods are indispensable for determining the intricate three-dimensional arrangement of atoms within a molecule. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the molecular structure.
¹H NMR: In a hypothetical ¹H NMR spectrum of 2-chloro-7,8-dihydro-6(5H)-quinolinone, distinct signals would be expected for the protons in different chemical environments. The aromatic protons on the pyridine (B92270) ring would typically appear in the downfield region (δ 7.0-8.5 ppm). The protons of the dihydro-pyridinone ring, specifically the methylene (B1212753) groups at positions 7 and 8, would be expected to show signals in the aliphatic region, likely as multiplets due to spin-spin coupling with adjacent protons.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For 2-chloro-7,8-dihydro-6(5H)-quinolinone, characteristic signals would include those for the carbonyl carbon (C6, δ ~190-200 ppm), the carbons of the aromatic ring (δ ~120-150 ppm), and the aliphatic carbons of the dihydro ring (δ ~20-40 ppm). The carbon atom bearing the chlorine (C2) would also have a characteristic chemical shift.
2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals. COSY spectra reveal proton-proton couplings within the same spin system, while HMBC spectra show correlations between protons and carbons that are two or three bonds apart, helping to piece together the molecular structure.
Hypothetical ¹H and ¹³C NMR Data for 2-chloro-7,8-dihydro-6(5H)-quinolinone
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| C2 | - | ~150.5 |
| C3 | ~7.3 (d) | ~125.0 |
| C4 | ~7.8 (d) | ~140.2 |
| C4a | - | ~128.0 |
| C5 | ~7.5 (d) | ~130.0 |
| C6 | - | ~195.0 |
| C7 | ~2.5 (t) | ~37.0 |
| C8 | ~2.1 (m) | ~22.5 |
| C8a | - | ~148.0 |
| NH | ~8.0 (br s) | - |
Note: This table presents hypothetical data based on the analysis of similar structures. d = doublet, t = triplet, m = multiplet, br s = broad singlet.
Mass Spectrometry (MS, HRMS, LC-MS/MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
MS and HRMS: For 2-chloro-7,8-dihydro-6(5H)-quinolinone (C₉H₈ClNO), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z corresponding to its molecular weight (approximately 181.62 g/mol ). Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed, with a peak for the molecule containing the ³⁵Cl isotope ([M]⁺) and a peak for the molecule containing the ³⁷Cl isotope ([M+2]⁺) in an approximate 3:1 ratio. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for structural elucidation through controlled fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern would be specific to the structure of 2-chloro-7,8-dihydro-6(5H)-quinolinone.
Expected Mass Spectrometry Data
| Technique | Expected Observation |
| MS (EI) | Molecular ion [M]⁺ peak at m/z ~181 and an [M+2]⁺ peak at m/z ~183 in a ~3:1 ratio. |
| HRMS | Exact mass measurement confirming the elemental formula C₉H₈ClNO. |
| LC-MS/MS | Specific fragmentation pattern upon collision-induced dissociation. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption bands in an IR spectrum correspond to specific functional groups present in the molecule.
For 2-chloro-7,8-dihydro-6(5H)-quinolinone, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amide (around 3200-3400 cm⁻¹), the C=O (carbonyl) group of the quinolinone ring (around 1650-1680 cm⁻¹), C=C bonds of the aromatic ring (around 1450-1600 cm⁻¹), and the C-Cl bond (around 600-800 cm⁻¹).
Expected IR Absorption Bands
| Functional Group | **Expected Wavenumber (cm⁻¹) ** |
| N-H Stretch | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide) | 1650 - 1680 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-Cl Stretch | 600 - 800 |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to electronic transitions between different energy levels. The wavelength of maximum absorption (λmax) can provide information about the extent of conjugation in a molecule.
The UV-Visible spectrum of 2-chloro-7,8-dihydro-6(5H)-quinolinone, with its conjugated system incorporating the aromatic ring and the enone moiety, would be expected to show absorption maxima in the UV region. The exact λmax values would be influenced by the solvent used for the analysis.
Expected UV-Visible Absorption Data
| Solvent | Expected λmax (nm) |
| Methanol (B129727) | ~230-250 and ~300-330 |
| Ethanol (B145695) | ~230-250 and ~300-330 |
Chromatographic Techniques for Purity and Reaction Monitoring in Research
Chromatographic techniques are fundamental for separating, identifying, and quantifying the components of a mixture. They are crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like 2-chloro-7,8-dihydro-6(5H)-quinolinone, a reverse-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. By monitoring the appearance of the product peak and the disappearance of reactant peaks, HPLC is an effective tool for tracking the progress of a synthesis.
Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile (with or without additives like formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., one of the λmax values) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique that can be applied for the separation and analysis of volatile and thermally stable compounds. For the analysis of 6(5H)-Quinolinone, 2-chloro-7,8-dihydro-, its applicability is contingent on its volatility and thermal stability under GC conditions. While specific GC methods for this exact compound are not extensively documented in publicly available literature, the analysis of structurally related chlorinated quinolines has been successfully demonstrated, suggesting that a similar approach would be effective.
The separation in GC is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for achieving good resolution. For chlorinated aromatic compounds, including quinolines, columns with a trifluoropropyl silicone stationary phase (such as QF-1) or a low-polarity silarylene phase, similar to 5% diphenyl/95% dimethyl polysiloxane, have proven effective. oup.comcromlab-instruments.es
Detection is typically performed using a Flame Ionization Detector (FID) for general-purpose analysis or a mass spectrometer (MS) for definitive identification and quantification. oup.comacs.org GC-MS provides high selectivity and sensitivity, allowing for the identification of the compound based on its mass spectrum and retention time. acs.orgchromatographyonline.com When dealing with trace-level analysis of chlorinated compounds, an Electron Capture Detector (ECD) can be employed due to its high sensitivity to halogenated molecules. epa.gov
The operating conditions, such as injector temperature, oven temperature program, and carrier gas flow rate, need to be optimized to achieve efficient separation and good peak shape. For related chlorinated quinolines, isothermal oven temperatures around 155°C have been used. oup.com A temperature-programmed approach, where the oven temperature is gradually increased, is often preferred to separate compounds with a wider range of boiling points.
Table 1: Exemplary GC Conditions for the Analysis of Related Chlorinated Quinolines
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatograph with FID or MS | oup.comacs.org |
| Column | Trifluoropropyl silicone (QF-1) or 5% Phenyl Polysiloxane (or similar) | oup.comcromlab-instruments.es |
| Injector Temperature | 250 °C | General Practice |
| Oven Temperature | Isothermal at 155 °C or a temperature program (e.g., 100 °C hold for 2 min, then ramp to 250 °C at 10 °C/min) | oup.com |
| Carrier Gas | Helium or Hydrogen | oup.com |
| Detector | FID, MS, or ECD | oup.comacs.orgepa.gov |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of a reaction. nih.govresearchgate.net In the context of the synthesis of 6(5H)-Quinolinone, 2-chloro-7,8-dihydro-, TLC can be invaluable for determining the consumption of starting materials, the formation of the product, and the presence of any byproducts.
The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a thin layer of a stationary phase (commonly silica (B1680970) gel) coated on an inert backing. The plate is then placed in a developing chamber containing a suitable mobile phase (a solvent or a mixture of solvents). The mobile phase ascends the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases. nih.gov
For quinolinone derivatives, a common stationary phase is silica gel 60 F254, which contains a fluorescent indicator that allows for the visualization of spots under UV light (typically at 254 nm). cardiff.ac.uk The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used. The polarity of the mobile phase can be adjusted to optimize the separation, which is assessed by the Retention Factor (Rf) values of the spots. mdpi.com The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. nih.gov
To monitor a reaction, samples are taken from the reaction mixture at different time intervals and spotted on a TLC plate alongside the starting material(s) and, if available, a standard of the expected product. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction. organomation.com
Table 2: General TLC Conditions for Monitoring Reactions of Quinolinone Derivatives
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 plates | cardiff.ac.uk |
| Mobile Phase (Eluent) | Mixtures of Hexane/Ethyl Acetate or Dichloromethane/Methanol in varying ratios (e.g., 9:1, 4:1, 1:1) | mdpi.com |
| Visualization | UV light at 254 nm. Staining with iodine vapor or specific chemical reagents can also be used. | mdpi.com |
| Application | Monitoring the consumption of reactants and formation of products in the synthesis of quinolinone derivatives. | cardiff.ac.ukorganomation.com |
Advanced Sample Preparation Techniques for Research Analysis
The accurate and reliable analysis of 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- in complex matrices, such as environmental or biological samples, often requires a sample preparation step to remove interfering substances and to concentrate the analyte of interest. nih.gov Advanced sample preparation techniques like Solid-Phase Extraction (SPE) and its variant, Magnetic Solid-Phase Extraction (MSPE), are highly effective for this purpose.
Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and clean-up of samples. nih.govnih.gov The process involves passing a liquid sample through a sorbent-packed cartridge. The analyte of interest is retained on the sorbent, while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. For quinolone compounds, C18-bonded silica is a common sorbent choice. nih.gov The efficiency of the extraction depends on factors such as the pH of the sample, the type and amount of sorbent, the type and volume of the eluting solvent, and the flow rate. nih.gov
Magnetic Solid-Phase Extraction (MSPE) is an evolution of SPE that utilizes magnetic nanoparticles as the sorbent material. nih.gov This approach simplifies the extraction process as the magnetic sorbent can be easily separated from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration. Novel materials like magnetic covalent organic frameworks (COFs) have been developed as highly efficient adsorbents for the extraction of quinolones. nih.gov The large surface area and the potential for functionalization of these materials allow for high extraction efficiency and selectivity.
Table 3: Advanced Sample Preparation Techniques for Quinolinone Derivatives
| Technique | Sorbent/Material | Key Parameters to Optimize | Application | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | C18-bonded silica, Hydrophilic-Lipophilic Balanced (HLB) polymers | Sample pH, sorbent amount, elution solvent, sample volume | Extraction and pre-concentration of quinolones from aqueous samples. | nih.govnih.gov |
| Magnetic Solid-Phase Extraction (MSPE) | Fe₃O₄@SiO₂@Ah-COF (magnetic covalent organic framework), Carboxyl-functionalized magnetic nanoparticles | Adsorbent dosage, adsorption time, sample pH, eluent type and volume | Rapid and efficient extraction of quinolones from complex matrices like water and food samples. | nih.gov |
Chemi- and Spectrofluorometric Methods for Quantitative Research Applications
Chemi- and spectrofluorometric methods are highly sensitive analytical techniques that can be employed for the quantitative determination of fluorescent compounds. Quinoline (B57606) and its derivatives are known to exhibit fluorescence, making spectrofluorometry a suitable method for their analysis. nih.gov The application of these methods to 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- would depend on its intrinsic fluorescence properties or its ability to be derivatized into a fluorescent product.
Spectrofluorometry involves exciting a molecule at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength. The fluorescence intensity is directly proportional to the concentration of the analyte over a certain range, allowing for quantitative analysis. The high sensitivity of this technique makes it particularly useful for detecting trace amounts of substances.
In cases where the target compound itself is not sufficiently fluorescent, a derivatization step can be introduced. This involves reacting the analyte with a fluorogenic reagent to produce a highly fluorescent derivative. For instance, compounds containing primary or secondary amine groups can be derivatized with reagents like 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) to yield fluorescent products that can be measured spectrofluorometrically. acs.org
Furthermore, novel fluorescent sensors based on quinoline derivatives have been developed for the detection of specific analytes. These sensors operate on the principle of a change in fluorescence intensity (either enhancement or quenching) upon binding to the target molecule. While a specific sensor for 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- has not been reported, the development of such a sensor is a plausible research direction. The design of these sensors often involves incorporating a recognition moiety for the target analyte into a quinoline fluorophore.
Table 4: Photophysical Properties of a Representative Fluorescent Quinoline-Based Sensor
| Parameter | Value/Description | Reference |
|---|---|---|
| Fluorophore | Novel Quinoline Derivative | nih.gov |
| Excitation Wavelength (λex) | 314 nm | nih.gov |
| Emission Wavelength (λem) | Dependent on the specific derivative and its environment. | nih.gov |
| Quantitative Analysis | Based on the linear relationship between fluorescence intensity and concentration. | nih.gov |
| Detection Limit | Can reach very low levels (e.g., in the range of 10⁻⁵ M for a Fe³⁺ sensor). | nih.gov |
Table of Mentioned Compounds
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- |
| Quinoline |
| 2-chloroquinoline (B121035) |
| 4-chloroquinoline |
| 6-chloroquinoline |
| 8-chloroquinoline |
| 4,7-dichloroquinoline |
| 2-chloro-4-methylquinoline |
| Hexane |
| Dichloromethane |
| Ethyl acetate |
| Methanol |
| 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) |
Future Directions and Emerging Research Avenues
Development of Novel 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- Scaffolds with Enhanced Bioactivity
The future development of derivatives based on the 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- scaffold is centered on strategic structural modifications to boost biological activity. Research has shown that the 5,8-quinolinedione (B78156) scaffold is critical for the biological effects of natural antibiotics. nih.gov The modification of this core structure is a primary strategy for developing novel therapeutic agents.
Key approaches include:
Substitution and Functionalization: Introducing various functional groups at different positions on the quinolinone ring can significantly alter the compound's properties. For instance, research on related 5,8-quinolinedione scaffolds involves adding different groups at the C-6 and/or C-7 positions to modulate pharmacological activity. nih.gov Similarly, for the 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- backbone, substitutions at available positions could enhance interactions with biological targets.
Hybridization: Combining the quinolinone scaffold with other bioactive heterocyclic structures like furan, pyrazole (B372694), or indole (B1671886) is a promising strategy. researchgate.net This hybridization can result in synergistic effects, leading to compounds with significantly improved bioactivity compared to the parent molecules. researchgate.net
Modulation of Physicochemical Properties: The addition of specific electron-withdrawing groups (such as -Cl, -F, -NO2) or electron-donating groups (-CH3, -OH) can fine-tune the electronic properties, lipophilicity, and receptor-binding affinities of the molecule, thereby enhancing its efficacy and pharmacokinetic profile. researchgate.net A study on 4,6,7,8-tetrahydroquinolin-5(1H)-ones, which are structurally similar, demonstrated that such modifications could yield potent agents against breast cancer cell lines. nih.gov
Table 1: Strategies for Enhancing Bioactivity of Quinolinone Scaffolds
| Strategy | Description | Example from Related Research | Potential Impact |
|---|---|---|---|
| Substitution | Adding diverse chemical groups to the core quinolinone structure. | Introduction of formyl or hydroxyl groups at the C2 position of 6,7-dichloro-5,8-quinolinedione. mdpi.com | Alters reactivity, target interaction, and enzymatic conversion rates. mdpi.com |
| Hybridization | Fusing the quinolinone scaffold with other heterocyclic moieties. | Hybridization with furan, pyrazole, indole, and thiadiazole scaffolds. researchgate.net | Can significantly improve bioactivity and create novel mechanisms of action. researchgate.net |
| Property Modulation | Using electron-withdrawing or electron-donating groups to alter chemical properties. | Addition of groups like -Cl, -F, -NO2 or -CH3, –OCH3 to the quinoline (B57606) nucleus. researchgate.net | Enhances electronic properties, lipophilicity, and receptor-binding affinity. researchgate.net |
Exploration of New Molecular Targets and Therapeutic Applications
While quinolones are classically known as antibacterial agents that target DNA gyrase and topoisomerase IV, emerging research is uncovering a much broader range of molecular targets and therapeutic possibilities for quinolinone derivatives. researchgate.netoup.com This expansion opens up new avenues for treating a variety of complex diseases.
Potential new applications and their associated molecular targets include:
Anticancer Activity: Quinolinone derivatives have shown significant potential as anticancer agents. nih.govnih.gov Research has identified several mechanisms, including the inhibition of topoisomerase enzymes, induction of apoptosis (programmed cell death) by increasing caspase 3/7 activity, and cell cycle arrest at the G2/M phase. nih.gov Some 7-chloroquinoline (B30040) derivatives have demonstrated potent cytotoxic activity against a wide panel of cancer cell lines, including those from leukemia, lung cancer, colon cancer, and breast cancer. nih.gov
Antiviral and Antifungal Properties: Certain 8-hydroxyquinoline (B1678124) derivatives have been evaluated for in vitro activity against viruses like the dengue virus. nih.gov Other derivatives are being explored for their antifungal properties, with applications such as protecting agricultural assets like grapevines from fungal pathogens. nih.gov
Neuroprotection: The ability of some quinoline compounds to chelate metal ions has positioned them as candidates for neuroprotective therapies in diseases where metal dysregulation is a factor. nih.gov
Cardiovascular Disease: In a novel application, derivatives of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one were found to up-regulate the ABCA1 transporter via the LXR pathway. nih.gov This mechanism reduces lipid accumulation in macrophages, inhibiting the formation of foam cells, a key pathological feature of atherosclerosis. nih.gov
Integration of Artificial Intelligence and Machine Learning in Quinolinone Drug Discovery Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel quinolinone-based drugs. mednexus.orgjsr.orgbpasjournals.com These technologies can significantly accelerate research timelines, reduce costs, and increase the success rate of drug candidates. bpasjournals.comkuey.net
Key applications of AI/ML in this context include:
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomic, proteomic) to identify and validate novel molecular targets for quinolinone derivatives beyond the known ones. kuey.netoncodesign-services.com
De Novo Drug Design: Generative AI models can design entirely new quinolinone-based molecules with specific desired properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. oncodesign-services.com
Virtual Screening: ML models can rapidly screen massive virtual libraries of chemical compounds to identify promising quinolinone derivatives that are most likely to bind to a specific biological target, drastically reducing the need for laborious and expensive physical screening. mednexus.orgoncodesign-services.com
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity of new quinolinone compounds based on their chemical structure, guiding medicinal chemists to synthesize the most promising candidates. oncodesign-services.com
Retrosynthesis Prediction: AI can predict efficient and viable synthetic pathways for complex quinolinone derivatives, streamlining their chemical synthesis. oncodesign-services.com
Sustainable and Green Synthesis Development for Quinolinone Derivatives
There is a significant paradigm shift in chemical synthesis from conventional methods towards sustainable and green chemistry, a trend that is heavily influencing the production of quinolinone derivatives. researchgate.netacs.org The goal is to develop synthetic protocols that are environmentally friendly, cost-effective, and efficient by minimizing waste, solvent use, and energy consumption. researchgate.net
Emerging green synthesis strategies include:
Eco-Friendly Solvents and Catalysts: The use of greener solvents like water and ethanol (B145695) is replacing hazardous organic solvents. researchgate.nettandfonline.com A variety of green catalysts, including p-toluenesulfonic acid (p-TSA), titanium dioxide nanoparticles (TiO2-NPs), and other recyclable catalysts are being employed to drive reactions efficiently. researchgate.nettandfonline.com
One-Pot Multicomponent Reactions (MCRs): These reactions allow for the synthesis of complex quinoline molecules from multiple starting materials in a single step, which is highly atom-economical and reduces waste. bohrium.com
Alternative Energy Sources: Methods such as ultrasonic irradiation and microwave-assisted synthesis are being used to accelerate reaction times and reduce energy input compared to conventional heating. nih.govtandfonline.com For example, a series of 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives were successfully synthesized using ultrasonic irradiation with a chitosan-decorated copper nanoparticle catalyst. nih.gov
Table 2: Comparison of Green Synthesis Techniques for Quinolinones
| Technique | Principle | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and uniformly. | Shortened reaction times, improved yields, economical. | tandfonline.com |
| Ultrasonic Irradiation | Uses sound energy to induce cavitation, enhancing chemical reactivity. | Efficient, can be performed at lower temperatures. | nih.gov |
| Nanoparticle Catalysis | Employs catalysts with high surface area for increased efficiency and reusability. | High yields, catalyst can often be recovered and reused. | tandfonline.combohrium.com |
| Green Solvents | Utilizes environmentally benign solvents like water or ethanol. | Reduced toxicity, lower environmental impact, cost-effective. | researchgate.nettandfonline.com |
Research into Resistance Mechanisms and Strategies to Overcome Them (e.g., for antimicrobial activity)
For quinolones used as antimicrobials, the rise of bacterial resistance is a major public health concern that threatens their clinical utility. researchgate.netuiowa.edu Future research must focus on both understanding the mechanisms of resistance and developing strategies to circumvent them.
The primary mechanisms of quinolone resistance are:
Target-Mediated Resistance: This is the most common mechanism and involves chromosomal mutations in the genes that code for the drug's primary targets, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). oup.comuiowa.edunih.gov These mutations alter the enzymes in a way that reduces the drug's ability to bind effectively. nih.gov
Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of the drug in two ways: by decreasing the permeability of their outer membrane (e.g., by downregulating porin channels) or by actively pumping the drug out of the cell using overexpression of efflux pumps. researchgate.netoup.comdovepress.com
Plasmid-Mediated Resistance: Bacteria can acquire mobile genetic elements called plasmids that carry resistance genes. uiowa.eduoup.com These genes, such as the qnr family, produce proteins that protect the target enzymes from the quinolone's action. nih.govoup.com
Strategies to overcome this resistance include:
Developing Novel Analogs: Designing new quinolinone derivatives that can effectively inhibit the mutated target enzymes or are poor substrates for efflux pumps. uiowa.edu
Inhibiting Resistance Mechanisms: Developing compounds that act as efflux pump inhibitors or that interfere with plasmid transfer, which could be used in combination with the quinolone antibiotic. mdpi.commdpi.com
Disrupting Bacterial Communication: Targeting quorum sensing, the signaling system bacteria use to coordinate virulence factor production, can make infections less severe and potentially more susceptible to host immune clearance. mdpi.comdrugtargetreview.com
Advanced Preclinical Proof-of-Concept Studies using In Vitro and In Vivo Models for Efficacy (excluding human data)
A critical future direction is the rigorous preclinical evaluation of novel 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- derivatives. This involves moving from initial screening to more complex biological models to establish proof-of-concept for efficacy.
In Vitro Studies: Advanced cell-based assays are essential for initial efficacy and mechanism-of-action studies. For example, new quinolinone derivatives have been successfully tested for their cytotoxic effects against various cancer cell lines, such as breast (MCF-7) and liver (HepG-2) cancer lines, often with a comparison to normal cell lines (e.g., MCF-10a) to assess selectivity. nih.gov Further in vitro studies for anticancer potential would involve DNA flow cytometry to analyze cell cycle arrest, annexin (B1180172) V-FITC/PI staining to confirm apoptosis, and assays to measure the activity of key proteins like caspases. nih.gov For other applications, researchers have used macrophage cell models to study anti-atherosclerotic effects by measuring the upregulation of specific proteins like ABCA1. nih.gov
In Vivo Studies: The most promising candidates from in vitro studies must then be validated in animal models of disease. While specific in vivo efficacy data for 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- is a future step, the pathway for this research is well-defined. For anticancer applications, this would typically involve establishing tumor xenografts in immunocompromised mice, where human cancer cells are implanted and allowed to grow into tumors. The novel quinolinone derivative would then be administered to these animals to evaluate its ability to slow or reverse tumor growth. For antimicrobial applications, acute infection models in mice would be used to determine the compound's ability to clear a bacterial infection. These in vivo studies are crucial for evaluating not only the efficacy but also the pharmacokinetic and biodistribution profiles of a potential new drug.
Q & A
Basic: What are the recommended synthetic routes for 2-chloro-7,8-dihydro-6(5H)-quinolinone, and how can reaction conditions be optimized?
Answer:
Effective synthesis typically involves cyclization of substituted anilines or halogenated intermediates. For example, benzoyl chloride derivatives can be reacted with dihydroquinoline precursors under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to introduce chlorine at the 2-position . Purification via silica gel chromatography is critical to isolate the target compound, with yields improved by optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to chlorinating agent) and reaction time (e.g., 12–24 hours at 60–80°C). Monitoring via TLC ensures intermediate conversion .
Basic: What spectroscopic and analytical techniques are most reliable for confirming the structure of 2-chloro-7,8-dihydro-6(5H)-quinolinone?
Answer:
- 1H/13C NMR : Key signals include downfield shifts for the chlorine-adjacent proton (δ ~8.2–8.5 ppm) and carbonyl carbon (δ ~165–170 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns consistent with chlorine (3:1 intensity ratio for M and M+2 peaks) .
- XRD : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and hydrogen bonding (e.g., CCDC 2294253-2294257 in related compounds) .
Advanced: How can computational methods like DFT be applied to predict the reactivity of 2-chloro-7,8-dihydro-6(5H)-quinolinone in substitution reactions?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example:
- HOMO-LUMO gap (Δ) : A smaller gap (~4.5 eV) suggests higher reactivity at the 2-position .
- Molecular Electrostatic Potential (MEP) : Chlorine’s electron-withdrawing effect increases positive potential at the carbonyl group, directing nucleophilic attacks .
Validate predictions experimentally via kinetic studies (e.g., monitoring substituent exchange rates under varying pH) .
Advanced: How do steric and electronic factors influence the regioselectivity of substitution reactions in dihydroquinolinone derivatives?
Answer:
- Steric effects : Bulky substituents at the 7/8-positions hinder nucleophilic access to the 2-chloro site, favoring alternative pathways (e.g., ring-opening) .
- Electronic effects : Chlorine’s -I effect polarizes the quinolinone ring, enhancing electrophilicity at the 3-position. This is corroborated by NBO analysis showing charge depletion (~0.15 e−) at the 2-position .
Controlled experiments (e.g., comparing yields of 2- vs. 3-substituted products under identical conditions) resolve mechanistic ambiguities .
Advanced: How can researchers address contradictions between experimental and theoretical data in the electronic properties of dihydroquinolinones?
Answer:
- Solvent effects : DFT calculations often assume gas-phase conditions, but polar solvents (e.g., DMSO) stabilize charge-separated intermediates, altering reactivity. Re-run simulations with implicit solvent models (e.g., PCM) .
- Dynamic effects : Transition-state theory may overlook entropy changes. Compare experimental activation parameters (ΔH‡, ΔS‡) with computed values .
- Crystallographic validation : Use XRD to verify bond lengths/angles against DFT-optimized geometries .
Basic: What are the stability considerations for storing 2-chloro-7,8-dihydro-6(5H)-quinolinone, and how can degradation be mitigated?
Answer:
- Light sensitivity : Store in amber vials at −20°C to prevent photolytic cleavage of the C–Cl bond .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the quinolinone ring .
- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (e.g., hydrolyzed carbonyl species) .
Advanced: What strategies are effective for functionalizing the dihydroquinolinone core while preserving the 2-chloro substituent?
Answer:
- Protecting groups : Temporarily mask the carbonyl with tert-butyldimethylsilyl (TBDMS) groups during Grignard or Suzuki couplings .
- Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate the 3-position, enabling selective halogen exchange or cross-coupling .
- Microwave-assisted synthesis : Short reaction times (10–30 min) minimize side reactions (e.g., over-chlorination) .
Basic: What are the key thermodynamic parameters (e.g., pKa, logP) for 2-chloro-7,8-dihydro-6(5H)-quinolinone, and how are they determined?
Answer:
- pKa : Measured via potentiometric titration in water/DMSO mixtures. The carbonyl oxygen (pKa ~10.5) and protonated nitrogen (pKa ~3.2) dominate acidity .
- logP : Determine via shake-flask method (octanol/water partition), with typical values ~2.1–2.5 due to chlorine’s hydrophobicity .
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C indicates thermal stability .
Advanced: How can NMR spectral overlap in dihydroquinolinone derivatives be resolved for accurate structural assignment?
Answer:
- 2D NMR : HSQC and HMBC correlate overlapping proton signals (e.g., 7/8-position CH2 groups) with distinct carbon shifts .
- Variable Temperature (VT) NMR : Heating to 50°C simplifies spectra by averaging rotameric populations .
- Isotopic labeling : Synthesize deuterated analogs (e.g., D2O exchange) to identify exchangeable protons .
Advanced: What role does the dihydroquinolinone scaffold play in modulating biological activity, and how can SAR studies be designed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
